![molecular formula C19H14F3N3O B2433177 N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 2309606-37-7](/img/structure/B2433177.png)
N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, also known as PTK787, is a small molecule inhibitor that targets the vascular endothelial growth factor receptors (VEGFRs). PTK787 has been studied extensively in scientific research for its potential use in treating various diseases, particularly cancer.
Wissenschaftliche Forschungsanwendungen
- Pyrimidine derivatives have been extensively studied for their antitumor properties. Researchers have explored the potential of this compound as an anticancer agent. It may inhibit tumor growth by interfering with cellular processes or signaling pathways .
- Novel derivatives of N-phenylpyrimidines, including those with trifluoromethyl substitution, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds could serve as potential candidates for tuberculosis treatment .
- Tyrosine kinases play a crucial role in cell signaling and cancer progression. Some pyrimidine-based compounds exhibit tyrosine kinase inhibition, which could be relevant for targeted therapies .
- Pyrimidines have been investigated for their anti-inflammatory and analgesic activities. This compound might modulate inflammatory pathways, making it relevant for conditions associated with inflammation .
- Certain pyrimidine derivatives, including those with trifluoromethyl groups, exhibit calcium channel antagonistic effects. These properties could be relevant for cardiovascular disorders or neurological conditions .
- Researchers have explored novel synthetic methodologies to enhance druglikeness and optimize pharmacokinetic properties (ADME-Tox) of pyrimidine-based molecules. This compound’s structure and modifications may contribute to improved drug properties .
Anticancer Activity
Antitubercular Agents
Tyrosine Kinase Inhibition
Anti-Inflammatory Properties
Calcium Channel Antagonism
Druglikeness and ADME-Tox Properties
Eigenschaften
IUPAC Name |
N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)15-8-6-14(7-9-15)18(26)23-11-16-10-17(25-12-24-16)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYZWXHZBUHIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.